2-(2-(Naphthalen-2-yl)acetamido)acetic acid
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Overview
Description
2-(2-(Naphthalen-2-yl)acetamido)acetic acid is an organic compound with the molecular formula C14H13NO3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an acetamido group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Naphthalen-2-yl)acetamido)acetic acid typically involves the reaction of naphthalene-2-acetic acid with acetamide under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Naphthalen-2-yl)acetamido)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthalene derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Naphthalene-2,3-dicarboxylic acid.
Reduction: Naphthalen-2-ylmethylamine.
Substitution: 2-Bromo-naphthalen-2-ylacetamidoacetic acid.
Scientific Research Applications
2-(2-(Naphthalen-2-yl)acetamido)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 2-(2-(Naphthalen-2-yl)acetamido)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(Naphthalen-2-yl)acetic acid: A closely related compound with similar structural features but lacking the acetamido group.
1-Naphthylacetic acid: Another naphthalene derivative with different substitution patterns on the naphthalene ring.
Naphthalen-2-yl-oxo-acetic acid methyl ester: A methyl ester derivative of naphthalene-2-yl-oxo-acetic acid.
Uniqueness
2-(2-(Naphthalen-2-yl)acetamido)acetic acid is unique due to the presence of both the naphthalene ring and the acetamido group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C14H13NO3 |
---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
2-[(2-naphthalen-2-ylacetyl)amino]acetic acid |
InChI |
InChI=1S/C14H13NO3/c16-13(15-9-14(17)18)8-10-5-6-11-3-1-2-4-12(11)7-10/h1-7H,8-9H2,(H,15,16)(H,17,18) |
InChI Key |
OVFGAKMCXOQNNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(=O)NCC(=O)O |
Origin of Product |
United States |
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